Bromoacetamido-PEG4-t-Butyl Ester
Overview
Description
Bromoacetamido-PEG4-t-Butyl Ester is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various chemical and biological applications . The bromide group is a good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoacetamido-PEG4-t-Butyl Ester is synthesized through a series of chemical reactions involving the introduction of a bromide group and a t-butyl protected carboxyl group into a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG spacer.
Protection of Carboxyl Group: The carboxyl group is protected using t-butyl protecting groups under acidic conditions to prevent unwanted reactions during subsequent steps
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Bromoacetamido-PEG4-t-Butyl Ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group, allowing nucleophiles to substitute it.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the t-butyl protecting group
Major Products Formed
Nucleophilic Substitution: The major products are PEG derivatives with substituted nucleophiles.
Deprotection: The major product is the free carboxyl group-containing PEG derivative
Scientific Research Applications
Bromoacetamido-PEG4-t-Butyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of Bromoacetamido-PEG4-t-Butyl Ester involves its ability to undergo nucleophilic substitution reactions. The bromide group serves as a leaving group, allowing nucleophiles to attach to the PEG backbone. This property is exploited in various applications, such as labeling and conjugation of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Bromoacetamido-PEG9-t-Butyl Ester: Contains a longer PEG spacer, providing increased solubility and flexibility.
Amino-PEG4-t-Butyl Ester: Features an amino group instead of a bromide group, offering different reactivity and applications
Uniqueness
Bromoacetamido-PEG4-t-Butyl Ester is unique due to its combination of a bromide group and a t-butyl protected carboxyl group, which allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32BrNO7/c1-17(2,3)26-16(21)4-6-22-8-10-24-12-13-25-11-9-23-7-5-19-15(20)14-18/h4-14H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLVXGPHURQOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32BrNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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